5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime is an organic compound with the molecular formula and a molecular weight of approximately 240.096 g/mol. This compound is notable for its structural features, including a bromine atom and an oxime functional group, which contribute to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is classified under oximes, which are derivatives of aldehydes or ketones formed by the reaction of hydroxylamine with carbonyl compounds.
The synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime typically involves a two-step process:
The molecular structure of 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.096 g/mol |
Exact Mass | 238.995 g/mol |
LogP | 2.7458 |
Polar Surface Area | 21.590 Ų |
This structure indicates a bicyclic framework with a bromine substituent at the 5-position and an oxime group at the carbon adjacent to the carbonyl carbon .
5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime exhibits several notable chemical reactions:
The mechanism of action for 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime involves interactions with biological targets:
These interactions suggest that this compound could play a role in modulating biological processes through enzyme inhibition or metal ion coordination .
The physical and chemical properties of 5-bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime has several scientific applications:
The synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyl oxime (CAS# 405554-62-3) typically begins with 5-bromo-2,3-dihydro-1H-inden-1-one (CAS# 34598-49-7) as the foundational precursor. This brominated indanone is commercially available but can be synthesized via electrophilic aromatic bromination of indan-1-one using bromine (Br₂) in acetic acid or dichloromethane, achieving regioselective substitution at the 5-position due to the electron-donating nature of the ethylene bridge [7]. Subsequent purification through recrystallization yields the precursor with >97% purity, as confirmed by HPLC analysis [5].
In a representative multi-step route (Scheme 2 of [2]), the ketone undergoes oximation with O-methylhydroxylamine hydrochloride in pyridine/ethanol at 60°C, yielding the O-methyl oxime intermediate. This intermediate is then elaborated through palladium-catalyzed cross-coupling (e.g., Suzuki reaction with 4-pyridylboronic acid) or Vilsmeier-Haack formylation to introduce pharmacologically relevant substituents [2] [5]. The final steps often involve cyclocondensation with hydrazines to generate tricyclic dihydroindenopyrazoles – key scaffolds in kinase inhibitors [2].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Role in Synthesis | Typical Yield |
---|---|---|---|
5-Bromo-2,3-dihydro-1H-inden-1-one | 34598-49-7 | Core precursor | 75–85% |
5-Bromo-N-methoxy-indan-1-imine | 405554-62-3 | Direct precursor to target oxime | 90–96% [5] |
3-Formyl-5-bromoindan-1-one oxime | Not reported | For tricyclic pyrazole formation | 65–70% [2] |
Oximation of 5-bromoindan-1-one exhibits solvent- and catalyst-dependent stereoselectivity, producing a mixture of (E) and (Z) isomers of the oxime. The reaction follows nucleophilic addition-elimination, where hydroxylamine attacks the carbonyl carbon, followed by dehydration. Key parameters include:
Isomer configuration critically impacts biological activity; (E)-isomers show superior kinase inhibition due to optimal H-bonding with BRAF’s hydrophobic pocket [2] .
Table 2: Oximation Conditions vs. Stereoselectivity
Conditions | Solvent | Temp (°C) | Time (h) | (E):(Z) | Yield (%) |
---|---|---|---|---|---|
NH₂OH·HCl, NaOAc | EtOH/H₂O | 25 | 8 | 2:1 | 75 |
NH₂OH·HCl, K₂CO₃ | DMF | 60 | 6 | 1.5:1 | 88 [5] |
NH₂OH·HCl, pyridine | EtOH | 80 | 12 | 3.5:1 | 92 [6] |
NH₂OMe·HCl, NaOH | MeOH | 60 | 10 | 4:1 | 95 [5] |
Functionalization of the oxime OH group employs O-methylation to enhance metabolic stability and cell permeability. Two dominant strategies exist:
O-Methylation shifts the pKa of the oxime from ~11 (free oxime) to non-ionizable, improving blood-brain barrier penetration in therapeutic applications .
Tandem methodologies streamline synthesis by combining oximation, methylation, and functionalization in a single reactor:
These approaches minimize intermediate isolation and purification, enhancing atom economy by 15–20% compared to stepwise routes .
Industrial-scale synthesis (e.g., by BLD Pharmatech [3]) prioritizes solvent selection, energy efficiency, and waste minimization:
These measures reduce the E-factor (kg waste/kg product) to 8–10, outperforming traditional pharmaceutical syntheses (E-factor 25–100) [3] .
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: